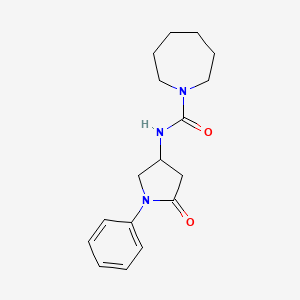

N-(5-oxo-1-phenylpyrrolidin-3-yl)azepane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-oxo-1-phenylpyrrolidin-3-yl)azepane-1-carboxamide is a compound that falls within the broader class of cyclic amides, which are of significant interest in medicinal chemistry due to their potential therapeutic applications. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated for various biological activities, including as 5 alpha-reductase inhibitors, CCK-A antagonists, and antimicrobial agents .

Synthesis Analysis

The synthesis of related 5-oxo-2-pyrrolidinecarboxamides and 7-oxo-2-azepanecarboxamides has been achieved through a one-pot reaction involving keto carboxylic acids, primary amines, and isocyanides under ultrasound irradiation . This method is noted for its simplicity, efficiency, and environmental friendliness. Although the exact synthesis of N-(5-oxo-1-phenylpyrrolidin-3-yl)azepane-1-carboxamide is not detailed, the methodologies applied to similar compounds suggest potential synthetic routes that could be explored for its preparation.

Molecular Structure Analysis

The molecular structure of compounds closely related to N-(5-oxo-1-phenylpyrrolidin-3-yl)azepane-1-carboxamide has been elucidated using various spectroscopic techniques and computational studies. For instance, the structure of a novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid was determined using UV, FT-IR, 1H, and 13C NMR spectroscopy, supported by density functional theory (DFT) calculations . Similarly, the tautomerism of N-substituted 3-amino-5-oxo-4-phenyl-1H-pyrazolo-1-carboxamides was studied using X-ray crystallography and NMR, revealing the preferred keto form in the crystalline state .

Chemical Reactions Analysis

The chemical reactivity and interactions of related cyclic amides have been explored through various studies. For example, the NBO computations on a morpholinomethyl derivative provided insights into possible electronic transitions, while the MESP plot helped identify electrophilic and nucleophilic regions . The hydrogen bonding capabilities of these compounds are also noteworthy, as demonstrated by the formation of infinite chains via hydrogen bonding in the crystal structure of a 1-(4-methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide complex .

Physical and Chemical Properties Analysis

The physical and chemical properties of related cyclic amides have been characterized through experimental and computational methods. The nonlinear optical properties of a morpholinomethyl derivative were investigated, indicating potential as a future NLO material . Additionally, thermodynamic properties such as heat capacity, entropy, and enthalpy changes at various temperatures were calculated to understand the thermal behavior of these compounds . The energy gap, electronegativity, and electrophilicity indices were also computed, providing a comprehensive understanding of the electronic properties .

properties

IUPAC Name |

N-(5-oxo-1-phenylpyrrolidin-3-yl)azepane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c21-16-12-14(13-20(16)15-8-4-3-5-9-15)18-17(22)19-10-6-1-2-7-11-19/h3-5,8-9,14H,1-2,6-7,10-13H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIBSJPLQHRNUJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-oxo-1-phenylpyrrolidin-3-yl)azepane-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-fluorobenzyl)furan-2-carboxamide](/img/structure/B3000851.png)

![3-(2,4-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3000854.png)

![6-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3000855.png)

![1-Methyl-4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B3000858.png)

![tert-Butyl 4-[2-(2-bromo-4-nitrophenoxy)acetyl]piperazine-1-carboxylate](/img/structure/B3000860.png)

![Tert-butyl 2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B3000867.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B3000868.png)

![Bicyclo[3.1.1]heptan-2-amine;hydrochloride](/img/structure/B3000870.png)